![molecular formula C16H22BF2NO3 B594764 4-(2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)morpholine CAS No. 1313738-69-0](/img/structure/B594764.png)
4-(2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)morpholine
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Description
“4-(2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)morpholine” is a chemical compound with the molecular formula C16H22BF2NO3 . It is related to aryl boronic acid esters, which are majorly used in organic synthesis .
Molecular Structure Analysis
The molecular weight of this compound is 325.2 g/mol . The InChI code is InChI=1S/C16H22BF2NO3/c1-15(2)16(3,4)23-17(22-15)11-9-12(18)14(13(19)10-11)20-5-7-21-8-6-20/h9-10H,5-8H2,1-4H3 . The Canonical SMILES is B1(OC(C(O1)©C)©C)C2=CC(=C(C(=C2)F)N3CCOCC3)F .Physical And Chemical Properties Analysis
This compound has a molecular weight of 325.2 g/mol . It has 0 hydrogen bond donors, 6 hydrogen bond acceptors, and 2 rotatable bonds . The exact mass is 325.1660801 g/mol .Scientific Research Applications
Organic Optoelectronics and OLED Devices
One significant application area for materials related to the chemical structure of interest is in organic optoelectronics, particularly in the development of organic light-emitting diodes (OLEDs). BODIPY-based materials, which share a similar complexity in molecular design, have emerged as promising candidates for active materials in OLED devices. These materials offer potential as 'metal-free' infrared emitters, promoting advances in structural design and synthesis for improved optoelectronic properties (Squeo & Pasini, 2020).
Chemosensors for Analyte Detection
Compounds with structural features similar to the one you mentioned have been explored for the development of chemosensors. These chemosensors can detect a range of analytes with high selectivity and sensitivity, underscoring the versatility of such compounds in environmental monitoring and diagnostics (Roy, 2021).
Pharmacological and Chemical Research
The morpholine moiety, part of the compound's structure, is found in various pharmacologically active compounds. Research has summarized the broad spectrum of pharmacological activities of morpholine derivatives, highlighting the significance of this structural unit in medicinal chemistry and drug design (Asif & Imran, 2019).
Antioxidant Activity Analysis
In analytical chemistry, similar compounds have been evaluated for their antioxidant activity, contributing to our understanding of their potential health benefits and mechanisms of action. Such research is pivotal in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
properties
IUPAC Name |
4-[2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BF2NO3/c1-15(2)16(3,4)23-17(22-15)11-9-12(18)14(13(19)10-11)20-5-7-21-8-6-20/h9-10H,5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHKMVVLQQJTIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)N3CCOCC3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BF2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735075 |
Source
|
Record name | 4-[2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)morpholine | |
CAS RN |
1313738-69-0 |
Source
|
Record name | 4-[2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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